

Tasimelteon-D5 certificate of analysis and purity data

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Compound of Interest

Compound Name: *Tasimelteon-D5*

Cat. No.: *B3025766*

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In-Depth Technical Guide: Tasimelteon-D5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data, experimental protocols, and biological context for **Tasimelteon-D5**, a deuterated analog of the selective dual melatonin receptor agonist, Tasimelteon. This information is critical for researchers utilizing **Tasimelteon-D5** as an internal standard in pharmacokinetic and metabolic studies, as well as for those investigating the broader applications of deuterated compounds in drug development.

Certificate of Analysis and Purity Data

While a batch-specific certificate of analysis is proprietary to the manufacturer, the following table summarizes the key quality and purity specifications for **Tasimelteon-D5** based on available data from commercial suppliers.

Parameter	Specification
Chemical Name	N-[[[(1R,2R)-2-(2,3-dihydro-4-benzofuranyl)cyclopropyl]methyl]-propanamide-2,2,3,3,3-d5
Synonyms	BMS-214778-d5, VEC-162-d5
CAS Number	1962124-51-1
Molecular Formula	C ₁₅ H ₁₄ D ₅ NO ₂
Molecular Weight	250.35 g/mol
Purity (Deuterated Forms)	≥99% (d1-d5)[1]
Appearance	White to off-white solid
Solubility	Soluble in Acetonitrile, DMF, DMSO, and Methanol[1]
Storage	-20°C

Experimental Protocols

Tasimelteon-D5 is primarily utilized as an internal standard for the accurate quantification of Tasimelteon in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol outlines a typical analytical method.

Protocol 1: Quantification of Tasimelteon in Human Plasma using LC-MS/MS with Tasimelteon-D5 as an Internal Standard

1. Objective: To determine the concentration of Tasimelteon in human plasma with high precision and accuracy using an isotope dilution method.
2. Materials and Reagents:
 - Tasimelteon analytical standard

- **Tasimelteon-D5** (internal standard)
- Human plasma (with K2EDTA as anticoagulant)
- Ethyl acetate (for extraction)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Reversed-phase C18 analytical column (e.g., Agilent Zorbax Eclipse C18)[2]

3. Sample Preparation (Liquid-Liquid Extraction):[2]

- Thaw plasma samples at room temperature.
- To 200 μ L of plasma, add a known concentration of **Tasimelteon-D5** solution.
- Vortex briefly to mix.
- Add 1 mL of ethyl acetate.
- Vortex for 5 minutes to ensure thorough extraction.
- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant (organic layer) to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.

4. LC-MS/MS Conditions:

- LC System: UHPLC system
- Column: C18 reversed-phase column

- Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
- Flow Rate: 0.5 mL/min
- Injection Volume: 10 μ L
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Detection Mode: Multiple Reaction Monitoring (MRM)[2]
 - Monitor specific precursor-to-product ion transitions for both Tasimelteon and **Tasimelteon-D5**.

5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of Tasimelteon to **Tasimelteon-D5** against the concentration of Tasimelteon standards.
- Determine the concentration of Tasimelteon in the plasma samples from the calibration curve.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes involved, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

Analytical workflow for Tasimelteon quantification.
Tasimelteon's agonistic signaling pathway.

Tasimelteon acts as a selective agonist for the melatonin receptors MT1 and MT2.[3][4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, couple to the inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1] The reduction in cAMP levels modulates downstream signaling cascades, ultimately influencing gene expression

related to the regulation of the circadian rhythm.[5][6] Tasimelteon exhibits a higher affinity for the MT2 receptor compared to the MT1 receptor.[4][7]

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Phone: (601) 213-4426

Email: info@benchchem.com